N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide
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Overview
Description
N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, which is known for its electron-rich properties, making it a valuable scaffold in medicinal chemistry. The presence of acetamido and difluorobenzamide groups further enhances its chemical reactivity and potential biological activity.
Scientific Research Applications
N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
Thiadiazole derivatives, including “N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide”, can cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid derivative, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic substitution using reagents like bromine (Br2) or nucleophilic substitution using sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield the corresponding amine.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with potential anticancer activity.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Known for its selective anticancer activity.
Uniqueness
N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide is unique due to its combination of a thiophene ring with acetamido and difluorobenzamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-acetamido-5-thiophen-3-ylphenyl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c1-11(24)22-17-5-2-12(13-6-7-26-10-13)8-18(17)23-19(25)15-4-3-14(20)9-16(15)21/h2-10H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDSFAEALHURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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